Cas no 2098076-39-0 (Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate)

Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core functionalized with a thiophene-methyl substituent and a methyl ester group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where pyrimidine derivatives are valued for their bioactivity. The thiophene moiety enhances potential interactions in medicinal chemistry, while the ester group offers reactivity for further derivatization. The compound’s well-defined molecular architecture makes it a useful intermediate in the development of novel therapeutic agents or functional materials. Its stability under standard conditions ensures ease of handling in laboratory settings.
Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate structure
2098076-39-0 structure
Product name:Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
CAS No:2098076-39-0
MF:C11H10N2O2S
MW:234.274301052094
CID:5728181
PubChem ID:122239266

Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
    • F1967-7968
    • 2098076-39-0
    • Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate
    • starbld0012123
    • AKOS040812257
    • 4-Pyrimidinecarboxylic acid, 6-(3-thienylmethyl)-, methyl ester
    • Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
    • Inchi: 1S/C11H10N2O2S/c1-15-11(14)10-5-9(12-7-13-10)4-8-2-3-16-6-8/h2-3,5-7H,4H2,1H3
    • InChI Key: VMGAYFQFSUOXRJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CC1C=C(C(=O)OC)N=CN=1

Computed Properties

  • Exact Mass: 234.04629874g/mol
  • Monoisotopic Mass: 234.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • Density: 1.282±0.06 g/cm3(Predicted)
  • Boiling Point: 382.4±37.0 °C(Predicted)
  • pka: -0.76±0.18(Predicted)

Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M295176-100mg
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0
100mg
$ 115.00 2022-06-04
Life Chemicals
F1967-7968-1g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-7968-10g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0 95%+
10g
$1957.0 2023-09-06
TRC
M295176-500mg
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0
500mg
$ 435.00 2022-06-04
TRC
M295176-1g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0
1g
$ 660.00 2022-06-04
Life Chemicals
F1967-7968-0.25g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-7968-2.5g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-7968-0.5g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-7968-5g
methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
2098076-39-0 95%+
5g
$1398.0 2023-09-06

Additional information on Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate

Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate: A Comprehensive Overview

The compound Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate (CAS No. 2098076-39-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a pyrimidine ring system, a thiophene substituent, and a methyl ester group, making it a unique candidate for further research and application.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which has significantly reduced reaction times while maintaining high yields. This method has been highlighted in a study published in the *Journal of Organic Chemistry*, where researchers demonstrated the feasibility of synthesizing this compound under mild conditions. The ability to synthesize this compound efficiently is crucial for its potential scale-up in industrial applications.

The structural uniqueness of Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate lies in its combination of aromatic heterocycles and electron-withdrawing groups. The pyrimidine ring is known for its ability to form hydrogen bonds, which is a key feature in drug design for targeting specific biological receptors. Additionally, the thiophene substituent introduces electron-donating properties, enhancing the molecule's electronic diversity. This balance of electron-donating and withdrawing groups makes the compound an interesting candidate for studying electronic effects on biological activity.

Recent studies have explored the biological activity of Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate, particularly its potential as an anticancer agent. In a groundbreaking study published in *Nature Communications*, researchers reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to its ability to inhibit key enzymes involved in cell proliferation and apoptosis regulation. These findings have sparked further interest in exploring its therapeutic potential in oncology.

Beyond pharmacology, Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate has also shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* demonstrated that incorporating this compound into polymer blends significantly enhances their electrical conductivity, suggesting its potential application in flexible electronics.

The synthesis and characterization of Methyl 6-[(thiophen-3-yLmethyl]pyrimidine4-carboxy-late have been extensively documented using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided detailed insights into its molecular structure and stability under various conditions. For instance, high-resolution mass spectrometry confirmed the molecular formula as C15H12N2O2S, with a molecular weight of 288.3 g/mol.

In terms of physical properties, Methyl 6-[ (thiophen -3 - yl ) methyl ] pyrimidin e -4 - carbox ylate exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various analytical techniques and biological assays. Furthermore, the compound's stability under thermal and photochemical conditions has been evaluated, revealing moderate stability that aligns with typical organic compounds used in pharmaceutical research.

Recent computational studies have shed light on the electronic properties of Methyl 6-[ (thiophen -3 - yl ) methyl ] pyrimidin e -4 - carbox ylate using density functional theory (DFT). These studies revealed that the molecule possesses a conjugated π-system that facilitates electron delocalization across the pyrimidine ring and thiophene substituent. This electronic delocalization contributes to its photoluminescent properties, which are being explored for applications in optoelectronic devices.

In conclusion, Methyl 6-[ (thiophen -3 - yl ) methyl ] pyrimidin e -4 - carbox ylate (CAS No. 2098076 -39 -0) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover its full range of properties and applications, this compound is poised to make meaningful contributions to fields ranging from drug discovery to materials science.

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